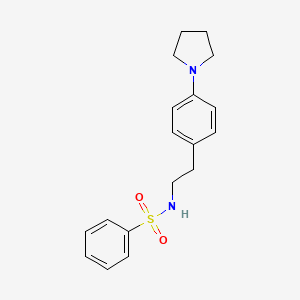

N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide” is a complex organic compound that contains a pyrrolidine ring. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The compound also contains a benzenesulfonamide group, which is a common functional group in many organic compounds.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring attached to a phenethyl group, which is further connected to a benzenesulfonamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the specific conditions and reagents used. The pyrrolidine ring and the sulfonamide group could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the sulfonamide group could potentially enhance the compound’s water solubility .Scientific Research Applications

Antibacterial Agents

The pyrrolidine ring has been widely used to design antibacterial compounds. Researchers have synthesized derivatives of N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide with various N’-substituents. Notably, the antibacterial activity tends to increase with specific substituents, such as N’-Ph (phenyl) or N’-Pr (propyl) groups .

Anti-inflammatory Properties

Pyrrolidine-based compounds have shown promise as anti-inflammatory agents. By modifying the pyrrolidine ring, researchers can fine-tune the biological activity. The stereochemistry of the carbons within the ring significantly influences the binding mode to enantioselective proteins, potentially leading to potent anti-inflammatory effects .

Carbonic Anhydrase Inhibitors

The pyrrolidine scaffold has been explored in the design of carbonic anhydrase inhibitors. These inhibitors play a crucial role in treating conditions like glaucoma, epilepsy, and cancer. Although specific studies on N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide are limited, its structural features make it a potential candidate for further investigation .

Anticancer Agents

Researchers have investigated pyrrolidine derivatives as potential anticancer agents. While direct studies on our compound are scarce, the pyrrolidine ring’s versatility allows for modifications that could enhance its cytotoxicity against cancer cells .

Neurological Disorders

The pyrrolidine scaffold has relevance in neurological drug development. By incorporating this ring, medicinal chemists can explore novel compounds for treating conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy. Although specific data on N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide are limited, its structural features warrant further investigation .

Other Pharmacological Applications

Beyond the mentioned fields, the pyrrolidine ring has been utilized in diverse areas, including antiviral agents, analgesics, and antipsychotics. While direct studies on our compound are not abundant, its structural characteristics make it an interesting candidate for future pharmacological research .

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-23(22,18-6-2-1-3-7-18)19-13-12-16-8-10-17(11-9-16)20-14-4-5-15-20/h1-3,6-11,19H,4-5,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKHKZZUKUEURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2689340.png)

![4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2689341.png)

![2,4,5-trimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2689350.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2689351.png)

![(3aS,7aR)-1-(propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2689354.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2689358.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2689361.png)